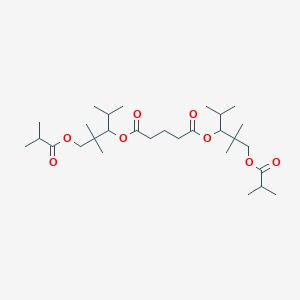
2-Amino-3-methyl-4-methylsulfanylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-methyl-4-methylsulfanylbutanoic acid, also known as Methionine sulfoximine (MSO), is a non-proteinogenic amino acid that inhibits glutamine synthetase (GS) activity. GS is an essential enzyme responsible for the conversion of glutamate to glutamine, which plays a vital role in various metabolic processes. MSO has been extensively studied for its potential therapeutic applications in various neurological disorders and cancer.
Mécanisme D'action
MSO inhibits GS activity by binding to the active site of the enzyme and forming a covalent bond with the active site cysteine residue. This results in the irreversible inhibition of GS activity and the accumulation of glutamate in the cells.
Effets Biochimiques Et Physiologiques
Inhibition of GS activity by MSO has been shown to have various biochemical and physiological effects. It leads to the accumulation of glutamate, which can activate the N-methyl-D-aspartate (NMDA) receptor and cause excitotoxicity in the brain. MSO has also been shown to induce oxidative stress and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
MSO has several advantages as a tool in scientific research. It is a potent and specific inhibitor of GS activity and can be used to study the role of GS in various biological processes. However, MSO has some limitations, including its irreversible inhibition of GS activity, which can make it difficult to study the reversible regulation of GS activity. It also has potential toxicity and can induce oxidative stress and apoptosis in cells.
Orientations Futures
MSO has several potential future directions for research. It can be used to study the role of GS in various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease. MSO can also be used to investigate the potential therapeutic applications of GS inhibitors in cancer treatment. Furthermore, MSO can be used to study the regulation of GS activity and the potential development of reversible GS inhibitors.
Méthodes De Synthèse
MSO can be synthesized through the reaction between L-methionine and hydrogen peroxide in the presence of sulfuric acid. The reaction produces MSO as a racemic mixture of two diastereomers, which can be separated by chromatography.
Applications De Recherche Scientifique
MSO has been widely used as a tool in scientific research to study the role of GS in various biological processes. It has been shown to inhibit GS activity in both in vitro and in vivo studies. MSO has been used to study the role of GS in the regulation of glutamate and glutamine metabolism in the brain, liver, and other tissues. It has also been used to investigate the role of GS in cancer cell metabolism and the potential therapeutic applications of GS inhibitors in cancer treatment.
Propriétés
IUPAC Name |
2-amino-3-methyl-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-4(3-10-2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHATNWAMGXQJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methyl-4-methylsulfanylbutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














